molecular formula C24H20BrClN2O3S B300802 2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one

2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B300802
M. Wt: 531.8 g/mol
InChI Key: MRXDFRUWCNCZIZ-WOZVDNMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as BR-DIM, and it belongs to the class of thiazolidinones. In recent years, researchers have been interested in exploring the biological and pharmacological properties of BR-DIM, which has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of BR-DIM is not fully understood, but it is believed to involve multiple pathways. One of the proposed mechanisms is the inhibition of STAT3 signaling, which is a key regulator of cell growth and survival. BR-DIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. Moreover, BR-DIM has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and aromatase, which are involved in inflammation and estrogen synthesis, respectively.
Biochemical and Physiological Effects:
BR-DIM has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. BR-DIM has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, BR-DIM has been found to modulate the expression of genes involved in various cellular processes such as apoptosis, angiogenesis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BR-DIM in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for developing new anticancer drugs. However, one of the limitations of using BR-DIM is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of BR-DIM is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on BR-DIM. One of the areas of interest is the development of novel formulations and delivery systems that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of BR-DIM and identify its molecular targets. In addition, clinical trials are needed to evaluate the safety and efficacy of BR-DIM in humans and determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, 2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications, particularly in cancer treatment. It has been found to exhibit anticancer activity by inhibiting cell proliferation, inducing apoptosis, and modulating various cellular processes. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of BR-DIM involves the condensation of 4-bromo-3-chloroaniline with 2,7-dimethoxy-1-naphthaldehyde in the presence of ethyl cyanoacetate and ammonium acetate. The resulting intermediate is then reacted with thiourea to form the final product, which can be isolated by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

BR-DIM has been studied extensively for its potential therapeutic applications, particularly in cancer treatment. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast, prostate, and lung cancer. In addition, BR-DIM has been found to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially enhance their effectiveness.

properties

Product Name

2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C24H20BrClN2O3S

Molecular Weight

531.8 g/mol

IUPAC Name

(5Z)-2-(4-bromo-3-chlorophenyl)imino-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20BrClN2O3S/c1-4-28-23(29)22(32-24(28)27-15-7-9-19(25)20(26)11-15)13-18-17-12-16(30-2)8-5-14(17)6-10-21(18)31-3/h5-13H,4H2,1-3H3/b22-13-,27-24?

InChI Key

MRXDFRUWCNCZIZ-WOZVDNMVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/SC1=NC4=CC(=C(C=C4)Br)Cl

SMILES

CCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)SC1=NC4=CC(=C(C=C4)Br)Cl

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)SC1=NC4=CC(=C(C=C4)Br)Cl

Origin of Product

United States

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